molecular formula C11H11BrO4 B14027773 Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate CAS No. 1312609-84-9

Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate

Cat. No.: B14027773
CAS No.: 1312609-84-9
M. Wt: 287.11 g/mol
InChI Key: SCRFHNVZVIVJIP-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl ester group at the 8th position, and a dihydro-1,4-benzodioxine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 2,3-dihydro-1,4-benzodioxine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The dihydro-1,4-benzodioxine core can be oxidized to form quinone derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The dihydro-1,4-benzodioxine core may also contribute to its overall pharmacophore, influencing its biological activity.

Comparison with Similar Compounds

Ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate can be compared with other benzodioxine derivatives:

    Ethyl 5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 5-fluoro-2,3-dihydro-1,4-benzodioxine-8-carboxylate: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.

    Ethyl 5-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate: The presence of an iodine atom may enhance its reactivity in certain substitution reactions.

Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility of the benzodioxine scaffold.

Properties

CAS No.

1312609-84-9

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate

InChI

InChI=1S/C11H11BrO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6H2,1H3

InChI Key

SCRFHNVZVIVJIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)Br)OCCO2

Origin of Product

United States

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